molecular formula C19H15N3OS3 B11471195 N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide

N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide

Cat. No.: B11471195
M. Wt: 397.5 g/mol
InChI Key: NTVDUJJCTFMWCA-UHFFFAOYSA-N
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Description

N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring and a benzothiophene moiety, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced through the reaction of the thiadiazole derivative with a suitable alkylating agent, such as 1-phenylethyl bromide.

    Coupling with Benzothiophene: The final step involves the coupling of the thiadiazole derivative with benzothiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding reduced derivatives.

    Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines; typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, the compound may interact with other molecular targets, such as receptors and ion channels, leading to its diverse biological activities.

Comparison with Similar Compounds

N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities with this compound but differ in their substituents and functional groups, which can lead to variations in their biological activities and applications.

Properties

Molecular Formula

C19H15N3OS3

Molecular Weight

397.5 g/mol

IUPAC Name

N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H15N3OS3/c1-12(13-7-3-2-4-8-13)24-19-22-21-18(26-19)20-17(23)16-11-14-9-5-6-10-15(14)25-16/h2-12H,1H3,(H,20,21,23)

InChI Key

NTVDUJJCTFMWCA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4S3

Origin of Product

United States

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